molecular formula C23H17ClN2O3S B4600397 METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4600397
M. Wt: 436.9 g/mol
InChI Key: KWVOQRWSSHRYSL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with 3-chloroaniline, the quinoline core is synthesized through a series of cyclization reactions.

    Amidation: The quinoline derivative is then reacted with an appropriate amine to form the amido group.

    Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

    Esterification: Finally, the carboxylate ester group is introduced via esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the chlorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents are common.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: Due to its quinoline core, the compound may exhibit antimicrobial properties.

    Anticancer Research: Its structure suggests potential as a scaffold for developing anticancer agents.

Industry

    Pharmaceuticals: The compound can be a precursor for the synthesis of various drugs.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate exerts its effects is likely multifaceted. In biological systems, it may interact with DNA or proteins, disrupting cellular processes. The quinoline core is known to intercalate with DNA, while the thiophene ring may interact with various enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid are structurally similar and used in various chemical syntheses.

Uniqueness

Methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate is unique due to its combination of a quinoline core, a thiophene ring, and a carboxylate ester group

Properties

IUPAC Name

methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-13-10-18(23(28)29-2)22(30-13)26-21(27)17-12-20(14-6-5-7-15(24)11-14)25-19-9-4-3-8-16(17)19/h3-12H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOQRWSSHRYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE

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